molecular formula C10H11Cl2NO B15181673 2-(3,5-Dichlorophenyl)-3-methyloxazolidine CAS No. 83522-11-6

2-(3,5-Dichlorophenyl)-3-methyloxazolidine

Cat. No.: B15181673
CAS No.: 83522-11-6
M. Wt: 232.10 g/mol
InChI Key: BSDJXWVPGXUHMV-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-3-methyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, a common method involves the reaction of 3,5-dichlorobenzoyl chloride with methylamine in the presence of tri-n-propylamine in methanol at 70°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Halogen atoms in the 3,5-dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-3-methyloxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-3-methyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3,5-dichlorophenyl group and the oxazolidine ring makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

83522-11-6

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C10H11Cl2NO/c1-13-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3H2,1H3

InChI Key

BSDJXWVPGXUHMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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